![molecular formula C27H23F12O3P B15157174 1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid](/img/structure/B15157174.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene is a complex organophosphorus compound characterized by the presence of multiple trifluoromethyl groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene involves several steps, typically starting with the preparation of the trifluoromethyl-substituted benzene derivatives. The key steps include:
Synthesis of Trifluoromethyl-Substituted Benzene:
Phosphonoylation: The trifluoromethyl-substituted benzene is then reacted with a phosphonoylating agent under controlled conditions to introduce the phosphonoyl group.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonoyl derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more trifluoromethyl groups.
Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The phosphonoyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains trifluoromethyl groups but differs in its functional group, leading to different reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Lacks the phosphonoyl group, making it less versatile in certain chemical reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains a bromine atom, which can be used for further functionalization through substitution reactions.
The uniqueness of 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene lies in its combination of trifluoromethyl and phosphonoyl groups, providing a distinct set of chemical properties and reactivity.
Biological Activity
The compound 1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid is a phosphonic acid derivative that has garnered attention due to its unique structure and potential biological activities. The trifluoromethyl groups are known to enhance the pharmacological properties of compounds, making them suitable for various applications in medicinal chemistry.
Chemical Structure
The compound features a complex bicyclic structure with multiple trifluoromethyl substitutions, which significantly influence its biological interactions. The presence of the phosphonic acid group further contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar trifluoromethyl phenyl moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has yet to be extensively studied; however, insights can be drawn from related compounds.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of trifluoromethyl-substituted phenyl compounds against drug-resistant bacteria. For instance, derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have shown significant inhibition against Staphylococcus aureus and Enterococcus faecalis biofilms with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . This suggests that similar compounds may possess potent antimicrobial properties.
Anticancer Potential
Trifluoromethyl-substituted compounds have also been investigated for their anticancer activities. A study on related pyrazole derivatives indicated that certain structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines . The phosphonic acid functionality may further contribute to the modulation of cellular signaling pathways involved in cancer progression.
Data Table: Biological Activities of Related Compounds
Compound | Activity | Target Organism/Cell Line | MIC/IC50 Values |
---|---|---|---|
3,5-Bis(trifluoromethyl)phenyl-pyrazole derivatives | Antimicrobial | S. aureus | 1 µg/mL |
Trifluoromethyl phenylboronic acid | Anticancer | Various cancer cell lines | IC50 < 10 µM |
Bicyclic phosphonic acid derivatives | Potential anti-inflammatory | In vitro inflammatory models | Not specified |
Case Studies
- Antimicrobial Efficacy : A series of studies demonstrated that compounds with the trifluoromethyl group exhibited superior antibacterial activity compared to standard antibiotics like vancomycin and daptomycin . These studies emphasize the potential of such compounds in overcoming antibiotic resistance.
- Cytotoxicity Against Cancer Cells : Research into structurally similar compounds revealed significant cytotoxic effects on human cancer cell lines, indicating that modifications in the trifluoromethyl phenyl structure can enhance therapeutic efficacy .
Properties
Molecular Formula |
C27H23F12O3P |
---|---|
Molecular Weight |
654.4 g/mol |
IUPAC Name |
[1-[3,5-bis(trifluoromethyl)phenyl]-2-[1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]phosphonic acid |
InChI |
InChI=1S/C27H23F12O3P/c1-22(2)15-4-3-14(23(22,12-15)16-7-19(26(34,35)36)10-20(8-16)27(37,38)39)11-21(43(40,41)42)13-5-17(24(28,29)30)9-18(6-13)25(31,32)33/h3,5-10,15,21H,4,11-12H2,1-2H3,(H2,40,41,42) |
InChI Key |
LNEPCWJDHNOHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1(C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)P(=O)(O)O)C |
Origin of Product |
United States |
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